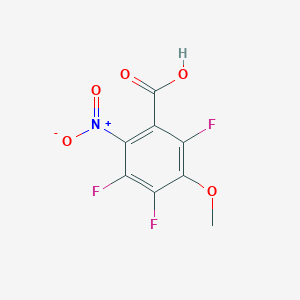

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDZIIULBYARTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618259 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149707-41-5 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

CAS Number: 149707-41-5

Abstract: This document serves as a comprehensive technical guide on 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid, a fluorinated aromatic compound of interest in advanced chemical synthesis. Due to the limited availability of published data on this specific molecule, this guide will focus on its fundamental properties, a plausible synthetic pathway derived from established chemical principles, and its potential applications based on the functionalities present in its structure. The proposed synthesis is presented as a conceptual framework for researchers and drug development professionals.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The presence of three fluorine atoms, a methoxy group, a nitro group, and a carboxylic acid moiety on a benzene ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and nitro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives. This guide aims to provide a foundational understanding of this compound and to stimulate further research into its synthesis and applications.

Physicochemical Properties

Based on available data, the fundamental properties of this compound are summarized below. It is important to note that experimental data for this specific compound is scarce, and some properties are predicted or inferred from closely related structures.

| Property | Value | Source |

| CAS Number | 149707-41-5 | [1][2][3][4] |

| Molecular Formula | C₈H₄F₃NO₅ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |

Proposed Synthetic Pathway: Electrophilic Nitration

A logical and established method for the synthesis of this compound is the electrophilic aromatic nitration of its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS Number: 112811-65-1). The directing effects of the substituents on the aromatic ring will govern the position of the incoming nitro group. The carboxylic acid and the fluorine atoms are deactivating and meta-directing, while the methoxy group is activating and ortho-, para-directing. In this case, the position ortho to the methoxy group and meta to the carboxylic acid is the most sterically accessible and electronically favored for nitration.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Conceptual)

This protocol is a conceptual outline based on standard nitration procedures for aromatic compounds.[5] Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1.0 equivalent of 2,4,5-Trifluoro-3-methoxybenzoic acid.

-

Acidic Medium: Cool the flask in an ice-water bath to 0-5 °C. Slowly add a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (typically a 1:1 or 2:1 v/v ratio) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with constant stirring to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Potential Applications

The unique structural features of this compound suggest its utility in several areas of chemical research and development:

-

Pharmaceutical Synthesis: As a highly functionalized building block, it can be used in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and binding affinity, while the carboxylic acid and nitro groups provide handles for further chemical modifications.[6][7][8]

-

Agrochemicals: Similar to other fluorinated benzoic acids, this compound could serve as a precursor for the development of new herbicides and pesticides.[8]

-

Materials Science: The aromatic core with multiple electronegative substituents could be incorporated into polymers or other materials to impart specific properties such as thermal stability or altered electronic characteristics.

Safety and Handling

Conclusion

This compound represents an intriguing yet underexplored molecule in the landscape of fine chemicals. This guide has provided its known fundamental properties and a scientifically sound, albeit conceptual, synthetic route. The potential applications in drug discovery and materials science are significant, warranting further investigation into its synthesis, characterization, and reactivity. It is our hope that this technical guide will serve as a valuable resource and a starting point for researchers interested in exploring the chemistry of this unique compound.

References

- Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.

- ChemicalBook. (n.d.). 149707-41-5 CAS MSDS (this compound).

- GuideChem. (n.d.). Cas no 149707-41-5 (this compound).

- CymitQuimica. (n.d.). This compound.

- ChemBuyersGuide.com, Inc. (n.d.). ETA chemicals Co.,Ltd.

- abcr Gute Chemie. (n.d.). AB228778 | CAS 149707-41-5.

- Green Chem. (2018).

- Sigma-Aldrich. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid 95.

- MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

- Chem-Impex. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327.

Sources

- 1. 149707-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 149707-41-5(this compound) | Kuujia.com [fr.kuujia.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. AB228778 | CAS 149707-41-5 – abcr Gute Chemie [abcr.com]

- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 6. 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1 [sigmaaldrich.com]

- 7. 2,4,5-Trifluoro-3-methoxybenzoic acid [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Polysubstituted Aromatic Scaffold

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a highly functionalized aromatic molecule that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a combination of electron-withdrawing fluorine and nitro groups, an electron-donating methoxy group, and a reactive carboxylic acid handle, makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel therapeutic agents. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this valuable compound, delving into the mechanistic rationale behind the chosen strategy and offering a detailed experimental protocol.

The Synthetic Pathway: A Strategic Approach to Regioselective Nitration

The most logical and efficient route to this compound involves the direct nitration of the readily available precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid. This approach hinges on a deep understanding of the principles of electrophilic aromatic substitution and the directing effects of the various substituents on the benzene ring.

Mechanistic Rationale: The Interplay of Directing Groups

The regiochemical outcome of the nitration reaction is governed by the electronic properties of the substituents already present on the aromatic ring. In the case of 2,4,5-Trifluoro-3-methoxybenzoic acid, we have a fascinating interplay of activating and deactivating groups:

-

Carboxylic Acid (-COOH) at C1: This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.[1][2] It pulls electron density from the aromatic ring, making it less susceptible to electrophilic attack.

-

Fluorine Atoms (-F) at C2, C4, and C5: Halogens are generally considered deactivating groups due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of their ability to donate electron density back to the ring through resonance (+M).

-

Methoxy Group (-OCH₃) at C3: The methoxy group is a powerful activating group and a strong ortho, para-director.[3] Its ability to donate a lone pair of electrons from the oxygen atom into the aromatic system via resonance significantly increases the electron density of the ring, particularly at the positions ortho and para to it.

The Decisive Factor: In a scenario with competing directing groups, the most powerful activating group typically dictates the position of electrophilic attack.[4] In this molecule, the methoxy group at C3 is the most potent activating group. The positions ortho to the methoxy group are C2 and C4, which are already substituted with fluorine atoms. The position para to the methoxy group is the unsubstituted C6 position. Therefore, the nitration is strongly predicted to occur at the C6 position, leading to the desired product, this compound.

The overall transformation can be visualized as follows:

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and rationale for each manipulation. Careful control of the reaction conditions is paramount to ensure the selective formation of the desired product and to minimize the formation of impurities.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | 206.12 | 10.0 | 2.06 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 10 mL |

| Concentrated Nitric Acid (70%) | 63.01 | 12.0 | ~1.1 mL |

| Ice | 18.02 | - | As needed |

| Deionized Water | 18.02 | - | As needed |

| Ethanol (for recrystallization) | 46.07 | - | As needed |

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

In a clean, dry 50 mL flask equipped with a magnetic stir bar, carefully add 5 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly, with constant stirring, add 1.1 mL (12.0 mmol) of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction.[5]

-

Keep the nitrating mixture in the ice bath until use.

-

-

Dissolution of the Starting Material:

-

In a separate 100 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stir bar, add 2.06 g (10.0 mmol) of 2,4,5-Trifluoro-3-methoxybenzoic acid.

-

Carefully add 5 mL of concentrated sulfuric acid to the flask.

-

Stir the mixture gently until the starting material is completely dissolved. The dissolution may be slightly exothermic; maintain the temperature below 20 °C by using a water bath if necessary.

-

-

Nitration Reaction:

-

Cool the solution of the starting material in an ice-salt bath to 0-5 °C.

-

Once the temperature is stable, begin the dropwise addition of the cold nitrating mixture from the dropping funnel.

-

Maintain the reaction temperature between 0 and 10 °C throughout the addition. This is critical to prevent over-nitration and the formation of side products.[6]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

-

-

Reaction Monitoring and Work-up:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

-

Once the reaction is complete, carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely, and then collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its identity and purity.

-

Data Presentation and Expected Outcome

| Parameter | Expected Value |

| Appearance | Pale yellow to white crystalline solid |

| Yield | 75-85% (typical for nitration reactions) |

| Melting Point | To be determined experimentally |

| ¹H NMR | A single aromatic proton singlet, a methoxy singlet. |

| ¹⁹F NMR | Three distinct fluorine signals. |

| Mass Spectrometry | M-H peak at m/z ~250.00 |

Logical Workflow for the Synthesis

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of this compound via electrophilic nitration represents a robust and predictable approach to this valuable chemical intermediate. By understanding the fundamental principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can reliably access this compound in good yield. The multifaceted nature of this molecule, with its array of functional groups, opens the door to a plethora of subsequent chemical transformations, making it a key starting point for the development of new pharmaceuticals and other high-value chemical products. This guide provides the necessary theoretical foundation and practical guidance for scientists to successfully incorporate this synthesis into their research endeavors.

References

- Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.

- Curriculum Press. (2022).

- Filo. (2025, July 18). Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzoic acid.

- Master Organic Chemistry. (2025, February 7).

- Chemistry Steps.

- YouTube. (2021, February 18).

- CN101020628A. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- CN1328238C.

- Process for the preparation of benzoic acid derivatives via a new intermedi

- CN111253241A.

- United States P

- CN113024384.

- BenchChem.

- ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.

- Truman ChemLab.

- Pavia, D. L.

- Anasazi Instruments.

Sources

- 1. Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzo.. [askfilo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. cdn2.assets-servd.host [cdn2.assets-servd.host]

- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. Given the limited publicly available data on this specific molecule, this guide will also extensively cover its precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, and provide a theoretical framework for the synthesis and characterization of the target nitrated compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction and Strategic Context

This compound is a complex, polysubstituted aromatic compound. Its structure, featuring a combination of electron-withdrawing fluorine and nitro groups, and an electron-donating methoxy group, suggests a unique electronic and steric profile. Such compounds are of significant interest in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle for further chemical transformations and can itself impart biological activity.

This guide will first detail the known properties of the immediate precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, as a foundation for understanding the target molecule. Subsequently, a theoretical yet robust pathway for the synthesis of this compound via electrophilic nitration will be presented, including a discussion of the regiochemical outcomes based on substituent effects.

Physicochemical Properties of the Precursor: 2,4,5-Trifluoro-3-methoxybenzoic acid

A thorough understanding of the precursor is paramount. 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS RN: 112811-65-1) is a known intermediate in the synthesis of pharmaceuticals, particularly in the development of fluorinated drug candidates where enhanced metabolic stability and bioavailability are desired.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₃ | [2][3] |

| Molecular Weight | 206.12 g/mol | [2][3][4] |

| CAS Number | 112811-65-1 | [3][4][5] |

| Melting Point | 105-112 °C | [1][4] |

| Appearance | White to almost white powder/crystal | [2] |

| Purity | ≥ 98% (GC) | [2] |

| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [4] |

| SMILES | COc1c(F)c(F)cc(C(O)=O)c1F | [4] |

Synthesis and Reactivity

Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid

Several synthetic routes to 2,4,5-Trifluoro-3-methoxybenzoic acid have been reported. One industrial preparation method involves a multi-step process starting from tetrachlorophthalic anhydride.[6] The process includes imidization with methylamine, fluorine substitution, ring-opening, decarboxylation, methylation with dimethyl sulfate, and final acidification to yield the desired product.[6] Another patented method describes the synthesis starting from a tetrafluorophthalimide.[7]

Proposed Synthesis of this compound via Electrophilic Aromatic Substitution

The introduction of a nitro group onto the aromatic ring of 2,4,5-Trifluoro-3-methoxybenzoic acid is anticipated to proceed via an electrophilic aromatic substitution (EAS) mechanism. The position of nitration is dictated by the directing effects of the existing substituents.

The regiochemical outcome of the nitration reaction is determined by the interplay of the electronic effects of the substituents on the benzene ring.[8][9][10]

-

-OCH₃ (Methoxy group): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect).[11]

-

-F (Fluoro groups): Halogens are deactivating yet ortho-, para-directing.[8][11] Their deactivating nature stems from their inductive electron withdrawal (-I effect), while the ortho-, para-directing influence is due to electron donation via resonance (+R effect).[8]

-

-COOH (Carboxylic acid group): This is a deactivating, meta-directing group due to both inductive and resonance electron withdrawal (-I and -R effects).[12]

Considering the positions on the aromatic ring of 2,4,5-Trifluoro-3-methoxybenzoic acid, the only available position for substitution is C6. The methoxy group at C3 strongly directs ortho and para. The para position (C6) is available. The ortho position (C2) is already substituted with a fluorine atom. The carboxylic acid at C1 directs meta to it, which would be C3 and C5, both of which are already substituted. The fluorine atoms at C2, C4, and C5 are ortho-, para-directors, but their influence is weaker than the methoxy group. Therefore, the nitration is strongly predicted to occur at the C6 position, which is para to the strongly activating methoxy group.

Caption: Proposed synthesis workflow for this compound.

The following is a generalized, theoretical protocol for the nitration of 2,4,5-Trifluoro-3-methoxybenzoic acid. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 2,4,5-Trifluoro-3-methoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to a cooled (0 °C) solution of concentrated sulfuric acid.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative while maintaining the reaction temperature between 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The solid product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Physicochemical and Spectroscopic Properties of this compound

The introduction of a nitro group is expected to alter the physicochemical and spectroscopic properties of the parent molecule.

Predicted Physical Properties

-

Molecular Formula: C₈H₄F₃NO₅

-

Molecular Weight: 271.12 g/mol

-

Melting Point: Expected to be higher than the precursor due to increased polarity and potential for intermolecular interactions.

-

Solubility: The polarity will increase, which might slightly increase its solubility in polar solvents.

Predicted Spectroscopic Properties

-

¹H NMR: The single aromatic proton at C6 in the precursor will be absent in the product. The spectrum will likely show a singlet for the methoxy protons and a broad singlet for the carboxylic acid proton. The chemical shift of the methoxy protons might be slightly shifted due to the change in the electronic environment.

-

¹³C NMR: The introduction of the nitro group will cause a downfield shift for the carbon atom to which it is attached (C6). The other carbon signals in the aromatic region will also be affected.

-

IR Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group. These typically appear as two distinct peaks: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹.[13][14][15]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Aromatic nitro compounds often exhibit characteristic fragmentation patterns, including the loss of NO, NO₂, and CO.[16][17]

Potential Applications

While specific applications for this compound have not been documented, its structural motifs suggest potential utility in several areas:

-

Pharmaceutical Intermediates: The precursor is used in the synthesis of quinolone derivatives, which are a class of broad-spectrum antibiotics. The nitrated derivative could serve as a key intermediate for novel antibacterial or other therapeutic agents. The nitro group can be reduced to an amine, providing a point for further functionalization.

-

Agrochemicals: Fluorinated and nitrated aromatic compounds are common in herbicides and pesticides.[2] The unique substitution pattern of this molecule could lead to the development of new agrochemicals.

-

Materials Science: The high degree of substitution and the presence of polar groups could make this compound a building block for specialty polymers or other materials with specific electronic or physical properties.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the precursor and the nature of nitrated aromatic compounds, the following precautions should be taken.

Hazards of the Precursor

2,4,5-Trifluoro-3-methoxybenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]

Hazards Associated with Nitration

Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction.[18][19]

-

Corrosivity: Nitric and sulfuric acids are highly corrosive and can cause severe burns.[20][21]

-

Exothermic Reaction: Nitration reactions can generate significant heat, leading to a runaway reaction if not properly controlled.

-

Toxicity: Nitric acid fumes and nitrogen oxides produced during the reaction are toxic upon inhalation.[21]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][21]

-

Ventilation: Conduct all work in a well-ventilated fume hood.[5]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[5] Have appropriate spill kits available.

-

Handling: Add reagents slowly and control the reaction temperature carefully. Avoid contact with incompatible materials such as organic compounds, metals, and alcohols.[20][22]

Conclusion

This compound represents a molecule with significant potential in various fields of chemical research and development. While direct experimental data is currently scarce, this guide provides a robust theoretical framework for its synthesis, predicted properties, and safe handling based on the well-characterized precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, and established principles of organic chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing compound.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 12, 2026, from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved January 12, 2026, from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved January 12, 2026, from [Link]

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved January 12, 2026, from [Link]

-

JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved January 12, 2026, from [Link]

-

National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic acid, 3-tridecyl ester. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved January 12, 2026, from [Link]

-

RSC Publishing. (n.d.). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved January 12, 2026, from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 12, 2026, from [Link]

-

The Science Company. (n.d.). 2, 4, 5-Trifluoro-3-methoxybenzoic Acid, min 98%, 100 grams. Retrieved January 12, 2026, from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.

-

University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved January 12, 2026, from [Link]

Sources

- 1. 2,4,5-Trifluoro-3-methoxybenzoic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-三氟-3-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 7. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 16. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. youtube.com [youtube.com]

- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 20. ehs.washington.edu [ehs.washington.edu]

- 21. ehs.com [ehs.com]

- 22. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Abstract

The determination of a compound's solubility in organic solvents is a critical early-stage parameter in pharmaceutical research and drug development. It influences everything from reaction chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. While specific quantitative data for this compound is not extensively published, this paper will establish a predictive framework based on the solubility of structurally related molecules. More importantly, it will provide a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for solubility assessment.

Introduction: The Significance of Solubility

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. Poor solubility can lead to significant challenges in formulation, resulting in low bioavailability and therapeutic efficacy. For a complex molecule like this compound, understanding its behavior in various organic solvents is paramount for its synthesis, purification, and formulation into a viable drug product. This guide will provide both a theoretical and practical framework for approaching the solubility determination of this specific molecule.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₅ | Inferred from structure |

| Molecular Weight | 251.12 g/mol | Calculated |

| CAS Number | 149707-41-5 | [1] |

| Structure | A benzoic acid derivative with three fluorine atoms, a methoxy group, and a nitro group attached to the aromatic ring. | |

| Melting Point | Not available. For the related compound 2,4,5-Trifluoro-3-methoxybenzoic acid, the melting point is 105-112 °C.[2][3] |

The presence of a carboxylic acid group suggests that the solubility will be pH-dependent, with increased solubility in alkaline conditions.[4] The trifluoro, methoxy, and nitro groups are all electron-withdrawing, which can influence the acidity of the carboxylic acid and the overall polarity of the molecule.[5]

Predicted Solubility Profile in Organic Solvents

Based on the solubility of structurally similar compounds, we can infer a likely solubility profile for this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Nitrobenzoic acids generally exhibit good solubility in alcohols.[6] The carboxylic acid group can form hydrogen bonds with these solvents, facilitating dissolution.[7]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Compounds like 4-(Trifluoromethyl)benzoic acid are soluble in acetone.[7] The polarity of these solvents can effectively solvate the polar functional groups of the target molecule. Dimethyl sulfoxide (DMSO) is a strong organic solvent and is often used to create stock solutions.[8]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be low. While the aromatic ring provides some non-polar character, the highly polar functional groups (carboxylic acid, nitro group) will limit solubility in these environments.[9]

-

Chlorinated Solvents (e.g., Dichloromethane): 3-Nitrobenzoic acid is soluble in chlorinated solvents.[5] It is likely that this compound will also show some solubility in these solvents.

Experimental Protocol for Determining Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, toluene, dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation of the Solid: Ensure the this compound is a pure, crystalline solid. The solid-state properties of the compound can influence its solubility.[11]

-

Addition of Excess Solid: Add an excess amount of the solid to a known volume of the chosen solvent in a vial. A visual excess of solid should remain to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. For more complete separation, centrifuge the vials.[11]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[8]

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Experimental Workflow Diagram

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Interpretation of Solubility Data

The quantitative solubility data obtained from the experimental protocol should be tabulated for easy comparison across different solvents.

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | High | To be determined |

| Ethanol | High | To be determined |

| Acetone | High | To be determined |

| Acetonitrile | Moderate to High | To be determined |

| DMSO | Very High | To be determined |

| Dichloromethane | Moderate | To be determined |

| Toluene | Low | To be determined |

| Hexane | Very Low | To be determined |

The results will provide critical insights for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization. Recrystallization is a key technique for purification and obtaining desired crystal forms.[10]

-

Formulation Development: Identifying suitable solvent systems for liquid formulations or for use in amorphous solid dispersions to enhance bioavailability.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

Conclusion

While published quantitative solubility data for this compound is scarce, a systematic approach based on its physicochemical properties and the solubility of related compounds allows for a reasoned prediction of its behavior in various organic solvents. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to determine the equilibrium solubility of this compound. The data generated will be invaluable for guiding further research and development activities, ultimately enabling the successful progression of this molecule through the drug development pipeline.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In Toxicity and Drug Testing. IntechOpen.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Lund University Publications. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.

- MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

- MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

- Sigma-Aldrich. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid 95.

- Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid. Semantic Scholar.

- ChemicalBook. (n.d.). This compound Product Description.

- ChemicalBook. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID.

- Wikipedia. (n.d.). 3-Nitrobenzoic acid.

- Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.

- Google Patents. (n.d.).

- CAS. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Common Chemistry.

- Sigma-Aldrich. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid 95.

- BenchChem. (n.d.). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.

- Sigma-Aldrich. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

- Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

- 1. 149707-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid [myskinrecipes.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the ¹H NMR Spectrum of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Abstract

This technical guide provides an in-depth analysis and procedural overview for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's intricate structure and its spectral features. We will explore the theoretical underpinnings of the expected spectrum, provide a robust, self-validating experimental protocol for data acquisition, and offer insights into the definitive interpretation of the results. The guide emphasizes the critical role of substituent effects on chemical shifts and details best practices for sample preparation and instrument operation to ensure high-fidelity data.

Introduction and Structural Overview

This compound is a polysubstituted aromatic compound whose structural elucidation is paramount for its application in synthetic chemistry and materials science. Its utility is intrinsically linked to its precise molecular architecture. ¹H NMR spectroscopy serves as a primary, non-destructive analytical technique for confirming this structure, assessing purity, and ensuring batch-to-batch consistency.

A preliminary analysis of the molecule reveals a critical feature for its ¹H NMR spectrum: the aromatic ring is fully substituted. Consequently, no signals are expected in the typical aromatic region (δ 6.5-8.5 ppm) .[1][2] The spectrum is therefore simplified, containing only signals from the methoxy and carboxylic acid protons. This guide will focus on the precise characterization of these two key proton environments.

Theoretical ¹H NMR Spectral Prediction

The predictive analysis of the ¹H NMR spectrum is grounded in understanding the electronic environment of each proton, which is heavily modulated by the surrounding electron-donating and electron-withdrawing groups.

Substituent Electronic Effects

The chemical shifts of the protons in this compound are dictated by the interplay of several powerful substituents on the benzene ring:

-

Nitro Group (-NO₂): A strong electron-withdrawing group through both resonance and induction, it significantly deshields nearby nuclei, causing their signals to shift downfield to a higher ppm value.[3][4]

-

Fluorine Atoms (-F): As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect. Depending on their position, they can also have a modest electron-donating resonance effect, but their primary influence in this crowded system is deshielding.

-

Methoxy Group (-OCH₃): This group is typically electron-donating via resonance, which would shield adjacent protons.[5] However, the oxygen atom is also electronegative, creating a localized inductive withdrawal. In this molecule, its protons are the subject of our analysis.

-

Carboxylic Acid Group (-COOH): An electron-withdrawing group that deshields the ring and contains its own labile proton.

The diagram below illustrates the cumulative electronic pull on the aromatic core, creating a highly electron-deficient system.

Caption: Electronic influence of substituents on the aromatic ring.

Predicted Proton Resonances

Based on these electronic effects, we can predict the characteristics of the two observable signals.

-

Methoxy Protons (-OCH₃): Methoxy groups on an aromatic ring typically appear as a singlet around δ 3.8-4.0 ppm.[6] In this specific molecule, the methoxy group is positioned ortho to both a strongly electron-withdrawing nitro group and an electronegative fluorine atom. This intense deshielding environment will shift the signal significantly downfield. The signal will be a sharp singlet due to the absence of adjacent protons, with an expected integration of 3H .

-

Carboxylic Acid Proton (-COOH): The chemical shift of a carboxylic acid proton is highly variable (typically δ 10-13 ppm) and concentration-dependent due to hydrogen bonding.[7][8] The signal often appears as a broad singlet . In some cases, if the sample is very pure and dry, and the solvent is non-polar, the peak can be sharper. Its integration will correspond to 1H . The presence of this acidic proton can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -COOH signal will disappear due to proton-deuterium exchange.

Summary of Predicted Spectral Data

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences |

| Methoxy (-OCH₃ ) | 4.0 - 4.5 | Singlet (s) | 3H | Deshielding from adjacent -NO₂ and -F groups. |

| Carboxylic Acid (-COOH ) | 10.0 - 13.0 (or broader) | Broad Singlet (br s) | 1H | Hydrogen bonding; dependent on solvent, concentration, and temperature. |

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and systematic instrument operation. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[9]

Methodology:

-

Weighing: Accurately weigh 5-15 mg of this compound into a clean, dry vial.[10][11][12] Using a vial first prevents loss of material and makes dissolution easier than working directly in the narrow NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent. For this molecule, DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and will show a distinct, exchangeable -COOH proton peak. Chloroform-d (CDCl₃) is also an option, though solubility may be lower. Add approximately 0.6-0.7 mL of the chosen solvent to the vial.[9][10]

-

Dissolution: Gently swirl or vortex the vial to fully dissolve the sample.

-

Filtration and Transfer: To eliminate any suspended particles that can disrupt magnetic field homogeneity and broaden spectral lines, filter the solution into a clean, high-quality 5 mm NMR tube.[11] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Internal Standard (Optional): For precise chemical shift calibration, one drop of a tetramethylsilane (TMS) solution can be added. TMS is the standard reference, defined as δ 0.0 ppm.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the exterior of the lower portion of the tube with a lint-free wipe soaked in isopropanol before insertion into the spectrometer.

NMR Spectrometer Operation: A Standardized Workflow

The following steps provide a generalized workflow applicable to most modern NMR spectrometers.[13][14][15]

Workflow:

-

Sample Insertion: Eject the previous sample and carefully insert the prepared NMR tube into the spinner turbine, ensuring it is set to the correct depth using the instrument's gauge. Place the sample into the magnet.

-

Software Setup: Create a new experiment file, entering all relevant sample information (name, solvent, etc.).[14][16]

-

Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Initiate the lock command for the specified solvent (e.g., DMSO-d₆).

-

Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume. An inhomogeneous field leads to broad, distorted peaks. Use the instrument's automated or manual shimming routines to maximize the lock signal and achieve a narrow, symmetrical peak shape.[13][17]

-

Parameter Adjustment:

-

Acquisition Pulses (Number of Scans, NS): For a ¹H spectrum of this concentration, 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard for qualitative spectra.

-

Receiver Gain (RG): Use the automatic receiver gain adjustment to maximize signal detection without overloading the detector.

-

-

Acquisition: Start the experiment by typing the appropriate command (e.g., zg). The instrument will acquire the Free Induction Decay (FID) signal.

-

Data Processing: Once the acquisition is complete, the FID must be processed. This involves:

-

Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase to ensure all peaks are purely absorptive and upright.

-

Baseline Correction: Correct any rolling or distortion in the spectrum's baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., residual DMSO is ~δ 2.50 ppm).

-

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Conclusion: The Definitive Spectral Signature

The ¹H NMR spectrum of this compound is deceptively simple and uniquely characteristic. Its definitive signature consists of just two signals: a sharp singlet for the methoxy protons, shifted downfield (δ 4.0-4.5 ppm) by adjacent electron-withdrawing groups, and a broad, exchangeable singlet for the carboxylic acid proton at a much lower field (δ 10-13 ppm). The absence of any signals in the aromatic region is a key confirmation of the complete substitution pattern of the benzene ring. This technical guide provides the theoretical framework and a robust experimental protocol for researchers to confidently acquire, interpret, and utilize this crucial analytical data.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Arizona. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Ishaq, M., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Parello, J. (1993). Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Magnetic Resonance in Chemistry, 31(6). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 - Aromatic H. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

The University of Queensland. (n.d.). Proton magnetic resonance in aromatic nitro compounds. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

University of Maryland. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Retrieved from [Link]

-

Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Penn State University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). Retrieved from [Link]

-

Emsley, J. W., et al. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 15. r-nmr.eu [r-nmr.eu]

- 16. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 17. commons.ggc.edu [commons.ggc.edu]

Crystal Structure of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic Acid: A Comprehensive Analysis of Solid-State Architecture and Intermolecular Forces

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a detailed technical examination of the crystal structure of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. While a specific public crystal structure determination for this exact molecule is not available, this guide constructs a chemically sound and predictive model based on established principles and data from analogous compounds. We will explore the rigorous experimental workflow required for such a determination, from single-crystal growth to X-ray diffraction analysis. The core of this guide focuses on a detailed analysis of the molecule's conformational geometry and the complex network of intermolecular interactions that dictate its crystal packing. This document serves as an authoritative reference for researchers leveraging structure-based design in pharmaceutical and materials science, demonstrating how a deep understanding of a molecule's solid-state form is critical for predicting its macroscopic properties and biological activity.

Introduction: The Strategic Importance of Highly Functionalized Aromatics

In modern drug discovery and materials science, the precise control of molecular architecture is paramount. Aromatic carboxylic acids are foundational scaffolds, but their properties can be finely tuned through strategic functionalization. The title compound, this compound, is a prime example of a "high-density" functionalized molecule. Each substituent plays a distinct role:

-

Trifluoro Substitution: The three fluorine atoms dramatically alter the electronic landscape of the benzene ring, influencing properties like pKa, lipophilicity, and metabolic stability. They also serve as potential sites for non-covalent interactions such as halogen bonding and weak hydrogen bonds.

-

Methoxy Group: This electron-donating group modulates the ring's electronics and provides a potential hydrogen bond acceptor.

-

Nitro Group: As a strong electron-withdrawing group, it significantly impacts the molecule's charge distribution and can participate in crucial intermolecular contacts.[1]

-

Carboxylic Acid: This is the primary functional group, acting as a strong hydrogen bond donor and acceptor, often dictating the principal packing motifs in the crystal lattice.[2]

Understanding how these competing electronic and steric influences resolve in a three-dimensional crystal lattice is essential for predicting a compound's solubility, dissolution rate, stability, and, in a pharmaceutical context, its ability to interact with a biological target.[3] This guide elucidates the methodologies used to uncover this structural information and interprets the likely structural features of the title compound.

The Experimental Pathway to a Crystal Structure

The unambiguous determination of a molecular structure relies on single-crystal X-ray diffraction (SC-XRD), a technique considered the "gold standard" for this purpose.[4] The process is a multi-step workflow that demands precision at every stage.

Protocol: Single Crystal Cultivation

The journey begins with the most critical and often challenging step: growing a diffraction-quality single crystal (typically 0.1-0.3 mm with no visible defects). For aromatic carboxylic acids, slow evaporation from a saturated solution is a proven method.[5][6]

Step-by-Step Crystallization Protocol:

-

Solvent Screening: The compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and solvent/water mixtures). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen heated solvent (e.g., an ethanol/water mixture) to achieve saturation.

-

Filtration: The hot, saturated solution is filtered through a syringe filter (PTFE, 0.22 µm) into a clean, small vial. This removes any particulate impurities that could act as unwanted nucleation sites.

-

Crystal Growth: The vial is covered with a perforated cap to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

-

Harvesting: Once suitable crystals have formed, one is carefully selected and mounted on a cryoloop for X-ray analysis.

Expertise & Causality: The choice of a mixed solvent system provides fine control over polarity and evaporation rate. Slow cooling or slow evaporation is crucial because it allows molecules to methodically arrange themselves into the lowest energy, most-ordered lattice structure, minimizing defects that would degrade diffraction quality.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The mounted crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and then exposed to a focused beam of monochromatic X-rays.[7] The resulting diffraction pattern is collected and analyzed to solve and refine the structure.[8]

Diagram of the SC-XRD Workflow:

Caption: From compound to structure: the SC-XRD workflow.

Hypothetical Crystallographic Data Summary:

The following table presents plausible crystallographic data for this compound, modeled on known structures of similar compounds like 2,4,6-Trifluorobenzoic acid and 3-Chloro-2,4,5-trifluorobenzoic acid.[9][10]

| Parameter | Predicted Value | Significance |

| Chemical Formula | C₈H₄F₃NO₅ | Defines the atomic composition. |

| Formula Weight | 255.12 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Centrosymmetric; frequently observed for racemates. |

| a, b, c (Å) | a ≈ 7.5, b ≈ 14.0, c ≈ 8.5 | Dimensions of the unit cell. |

| β (°) | ≈ 105° | The angle of the monoclinic unit cell. |

| Volume (ų) | ≈ 860 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the final model. |

| Goodness-of-Fit (F²) | ≈ 1.0 | Should be close to 1 for a good refinement. |

Structural Analysis: Geometry and Packing

The refined structural model provides precise details on bond lengths, bond angles, and, most importantly, the molecule's conformation and its interactions with neighbors in the crystal.

Molecular Conformation

Due to significant steric hindrance from the adjacent nitro and fluorine substituents, the carboxylic acid, methoxy, and nitro groups are expected to be twisted out of the plane of the benzene ring. In similar structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro and carboxyl groups are significantly rotated.[11] This twisting is not a minor detail; it governs which parts of the molecule are available for intermolecular interactions and is a critical determinant of the molecule's overall shape.

Intermolecular Interactions: The Architects of the Lattice

The crystal packing is a result of a hierarchy of non-covalent interactions.

-

Primary Motif: Carboxylic Acid Dimer: The most powerful and predictable interaction is the formation of a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[9][10][11] This is a hallmark of carboxylic acid crystal structures.

-

Secondary Interactions: These robust dimers are then arranged in space by a network of weaker, yet cumulatively significant, interactions. These likely include:

-

C-H···O and C-H···F contacts: The aromatic and methyl hydrogens can form weak hydrogen bonds with oxygen atoms of the nitro and carboxyl groups, and with fluorine atoms.

-

π-π Stacking: The electron-deficient fluorinated aromatic rings may engage in offset stacking interactions.

-

Halogen and O···F Contacts: Short contacts involving fluorine and the oxygen atoms of the nitro group are plausible and contribute to the overall cohesive energy of the lattice.[9][12]

-

Diagram of Intermolecular Force Hierarchy:

Caption: Hierarchy of forces building the crystal structure.

Authoritative Grounding & Implications for Development

The knowledge derived from a crystal structure is not merely academic. It provides an authoritative, experimentally validated foundation for critical development decisions.

-

For Drug Development: A definitive crystal structure confirms the absolute configuration and conformational preferences of a drug candidate. This is essential for understanding its interaction with a target protein's binding site, guiding further structure-activity relationship (SAR) studies.[3] Furthermore, identifying the stable crystalline form is a regulatory requirement and is crucial for controlling the drug's physical properties, such as bioavailability.

-

For Materials Science: Crystal engineering relies on understanding and predicting how molecules self-assemble. The interactions identified in this structure—particularly the interplay of strong hydrogen bonds and weaker halogen contacts—can be exploited to design novel materials with specific topologies and properties.

Conclusion

The crystal structure of this compound, while not publicly solved, can be confidently predicted to be governed by the formation of robust carboxylic acid dimers. These primary structural units are further organized by a network of weaker C-H···O/F, π-stacking, and halogen interactions, a direct consequence of the molecule's dense functionalization. The experimental workflows and analytical principles detailed in this guide represent the standard for the field, providing the trust and authority needed for structure-based research. This deep structural insight is indispensable for scientists and researchers aiming to rationally design and optimize the next generation of pharmaceuticals and advanced materials.

References

-

Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

- Marks, T. J., et al. (2014). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905 B2. Washington, DC: U.S.

-

Minor, W., et al. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography. [Link]

-

Braga, D., et al. (2021). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. CrystEngComm. [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from University of Rochester, Department of Chemistry. [Link]

- Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S.

-

Kantardjieff, K. A. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

-

Wilson, C. C., et al. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Krygowski, T. M., et al. (2018). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules. [Link]

-

Zhurov, V. V., & Pinkerton, A. A. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A. [Link]

-

Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid. Japan Patent No. JP2003261520A. [Link]

-

MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from MySkinRecipes. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. PubChem Compound Database. [Link]

-

Sun, J., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Zhang, W., et al. (2001). Preparation of 2,4,5-trifluoro-benzoic acid.

-

Rudolph, D., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData. [Link]

-

Zhurov, V. V., & Pinkerton, A. A. (2015). Collection - Inter- and Intramolecular Interactions in Crystalline 2‑Nitrobenzoic Acid An Experimental and Theoretical QTAIM Analysis. Figshare. [Link]

- Li, J., et al. (2022). Preparation of 2,4,5-trifluoro-3-methoxybenzoic acid.

-

Guittard, F., et al. (2004). Nitro and bromo derivatives of a highly fluorinated thiobenzoate. Liquid Crystals. [Link]

Sources

- 1. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives [mdpi.com]

- 2. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 7. excillum.com [excillum.com]

- 8. rigaku.com [rigaku.com]

- 9. 2,4,6-Trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Nitration of 2,4,5-Trifluoro-3-methoxybenzoic Acid: Mechanistic Insights and Synthetic Strategy

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a nitro group onto a polysubstituted aromatic scaffold is a cornerstone of medicinal chemistry, often serving as a critical step in synthesizing complex pharmaceutical intermediates. 2,4,5-trifluoro-3-methoxybenzoic acid is a valuable building block, particularly in the development of fluorinated drug candidates where enhanced metabolic stability and bioavailability are desired.[1][2] However, its structure presents a formidable challenge for electrophilic aromatic substitution. The benzene ring is encumbered with a potent cocktail of both activating and deactivating substituents, leading to a severely electron-deficient aromatic system. This guide provides an in-depth analysis of the electronic and steric factors governing the nitration of this molecule, elucidates the reaction mechanism, and proposes a robust experimental protocol tailored to overcome the inherent low reactivity of the substrate.

Introduction: The Challenge of Nitrating a Highly Regulated Aromatic System